molecular formula C16H18N2O4 B1530591 ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 1428139-42-7

ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1530591
M. Wt: 302.32 g/mol
InChI Key: QIKPSKZWYCGLSL-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Techniques such as chromatography and spectroscopy may be used.


Scientific Research Applications

  • Synthesis of Highly Functionalized Tetrahydropyridines

    This compound serves as a 1,4-dipole synthon in the [4 + 2] annulation process with N-tosylimines, facilitated by an organic phosphine catalyst. This reaction results in the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu et al., 2003).

  • Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin

    This compound is utilized in one-pot reactions with β-dicarbonyl compounds and 1,2-diaza-1,3-diene (DD) to synthesize deazaanalogues of the bis-indole alkaloid topsentin. These derivatives were tested for anticancer activity against a panel of human tumor cell lines (Carbone et al., 2013).

  • Anti-bacterial Applications

    Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and related compounds show significant antibacterial activity, highlighting the potential of these compounds in the development of new antibacterial agents (Mir & Mulwad, 2009).

  • Antiviral Activity Assessment

    Studies on the antiviral activity against various viruses like influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) have been conducted. While most synthesized compounds in the study were not noticeably active, some derivatives showed micromolar activities against specific cell lines, indicating potential antiviral properties (Ivashchenko et al., 2014).

Safety And Hazards

This involves studying the toxicity and potential hazards associated with the compound. It includes understanding the compound’s impact on human health and the environment.


Future Directions

This involves identifying potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or improve its synthesis.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information may not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

ethyl 3-amino-6-(5-methylfuran-2-yl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-16(20)15-14(17)13-10(18-15)6-9(7-11(13)19)12-5-4-8(2)22-12/h4-5,9,18H,3,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPSKZWYCGLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(O3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114975
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

CAS RN

1428139-42-7
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
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ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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